molecular formula C16H36Br2Si2 B14619594 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane CAS No. 59409-87-9

1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane

Cat. No.: B14619594
CAS No.: 59409-87-9
M. Wt: 444.4 g/mol
InChI Key: UVOGBJGQOKAREB-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane: is an organosilicon compound characterized by the presence of two silicon atoms bonded to four tert-butyl groups and two bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane can be synthesized through the reaction of tert-butylchlorosilane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different silicon-containing products.

    Oxidation Reactions: Oxidation can lead to the formation of silicon-oxygen bonds.

Common Reagents and Conditions:

    Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed:

    Substitution: Formation of various organosilicon compounds.

    Reduction: Formation of silicon-hydrogen bonds.

    Oxidation: Formation of silanols or siloxanes.

Scientific Research Applications

Chemistry: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.

Biology: The compound’s potential biological applications are being explored, particularly in the development of silicon-based biomaterials and drug delivery systems.

Medicine: Research is ongoing to investigate the use of this compound in medical imaging and as a component in therapeutic agents.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, coatings, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the silicon atoms can form bonds with other elements, leading to the formation of new compounds. The pathways involved include:

    Nucleophilic Substitution: Bromine atoms are replaced by nucleophiles.

    Bond Formation: Silicon atoms form bonds with other elements, leading to the creation of new silicon-containing compounds.

Comparison with Similar Compounds

    1,2-Dibromo-1,1,2,2-tetrachloroethane: Similar in structure but contains chlorine atoms instead of tert-butyl groups.

    1,2-Dibromoethane: Contains bromine atoms but lacks the silicon and tert-butyl groups.

Uniqueness: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is unique due to the presence of both silicon and tert-butyl groups, which impart distinct chemical and physical properties. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

59409-87-9

Molecular Formula

C16H36Br2Si2

Molecular Weight

444.4 g/mol

IUPAC Name

bromo-[bromo(ditert-butyl)silyl]-ditert-butylsilane

InChI

InChI=1S/C16H36Br2Si2/c1-13(2,3)19(17,14(4,5)6)20(18,15(7,8)9)16(10,11)12/h1-12H3

InChI Key

UVOGBJGQOKAREB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)([Si](C(C)(C)C)(C(C)(C)C)Br)Br

Origin of Product

United States

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